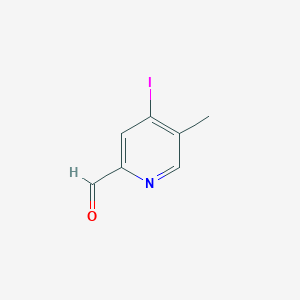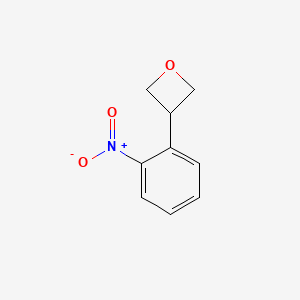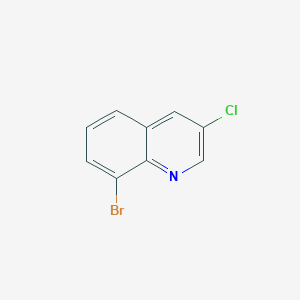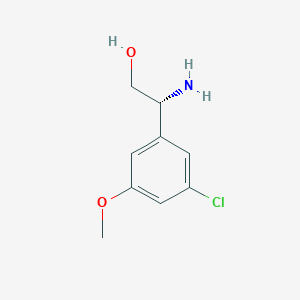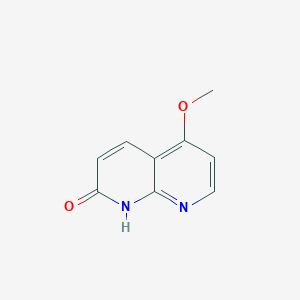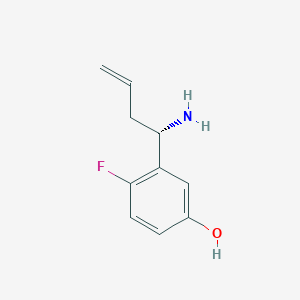
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is a chiral compound with a specific stereochemistry. It contains an amino group, a fluorine atom, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-buten-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
化学反応の分析
Types of Reactions
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
科学的研究の応用
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and phenol groups.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
類似化合物との比較
Similar Compounds
®-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol: The enantiomer of the compound with different stereochemistry.
3-(1-Aminobut-3-en-1-yl)-4-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
3-(1-Aminobut-3-en-1-yl)-4-bromophenol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
3-[(1S)-1-aminobut-3-enyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(12)8-6-7(13)4-5-9(8)11/h2,4-6,10,13H,1,3,12H2/t10-/m0/s1 |
InChIキー |
DEBLDQWUAUYFIO-JTQLQIEISA-N |
異性体SMILES |
C=CC[C@@H](C1=C(C=CC(=C1)O)F)N |
正規SMILES |
C=CCC(C1=C(C=CC(=C1)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
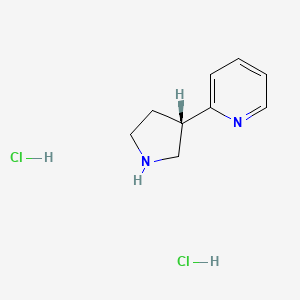
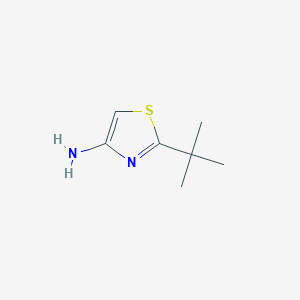
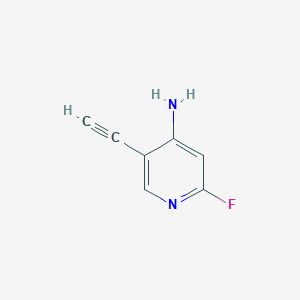
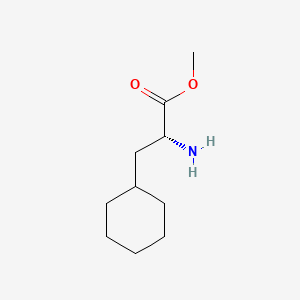
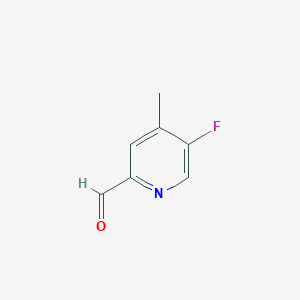
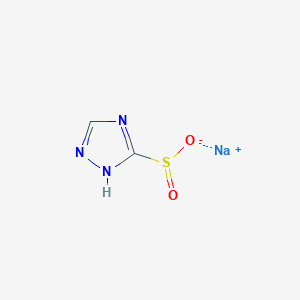

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
